molecular formula C12H13Cl2NO2 B5912723 1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine

1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine

Cat. No.: B5912723
M. Wt: 274.14 g/mol
InChI Key: ZLDVPCNAWJWLJX-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenoxy)acetyl]pyrrolidine is a chemical compound of interest in agricultural and plant biology research. It features a 2,4-dichlorophenoxy moiety linked to a pyrrolidine ring via an acetyl group. This structure is analogous to synthetic auxin herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which function by mimicking the plant hormone indole-3-acetic acid (IAA) . The mode of action for such compounds involves binding to auxin receptors and transport carriers, leading to uncontrolled growth, senescence, and eventual plant death in susceptible broadleaf species . The incorporation of the pyrrolidine ring may influence the compound's physicochemical properties and biological activity. Pyrrolidine is a saturated heterocycle known to contribute to molecular complexity, stereochemistry, and improved solubility parameters in bioactive molecules . This makes pyrrolidine-containing compounds valuable scaffolds in medicinal and agrochemical research . Researchers can utilize this chemical to investigate new herbicide mechanisms, study auxin-mediated signaling pathways, or explore structure-activity relationships in pesticide development. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-3-4-11(10(14)7-9)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDVPCNAWJWLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine

The principal challenge in synthesizing the target molecule is the efficient formation of the acetyl linkage to the pyrrolidine (B122466) nitrogen. Several strategic approaches have been developed to address this, focusing on the activation of the carboxylic acid precursor and its subsequent reaction with the amine.

The most direct and widely employed method for constructing the this compound scaffold is through amidation reactions. These reactions typically involve the coupling of a carboxylic acid derivative with an amine. The primary precursor for the acyl portion is 2,4-dichlorophenoxyacetic acid.

One common strategy is the conversion of 2,4-dichlorophenoxyacetic acid into a more reactive acyl halide, typically (2,4-dichlorophenoxy)acetyl chloride. fishersci.co.uk This is often achieved by treating the carboxylic acid with reagents such as thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is a potent electrophile that readily reacts with the secondary amine of the pyrrolidine ring. This reaction is frequently performed under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrogen chloride byproduct. fishersci.co.uk

Alternatively, direct condensation of 2,4-dichlorophenoxyacetic acid with pyrrolidine can be mediated by a variety of coupling reagents. nih.gov Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are prevalent choices. fishersci.co.uk These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by pyrrolidine to form the desired amide. fishersci.co.uk While effective, these methods can require careful purification to remove byproducts like dicyclohexylurea (DCU).

Coupling Reagent ClassSpecific Reagent ExampleKey FeaturesByproduct
Acyl Halide Formation Thionyl Chloride (SOCl₂)High reactivity; requires careful handling.HCl, SO₂
Carbodiimides Dicyclohexylcarbodiimide (DCC)High yields; forms a solid byproduct.Dicyclohexylurea (DCU)
Carbodiimides EDC HydrochlorideWater-soluble byproduct, easier removal.Water-soluble urea
Phosphonium Salts PyAOPHigh efficiency, low racemization for chiral precursors.Phosphoramide derivatives

This table provides a comparative overview of common reagent classes used for amidation reactions in the synthesis of this compound.

The synthesis can also commence from functionalized pyrrolidine precursors, particularly those derived from readily available chiral building blocks like L-proline or 4-hydroxyproline. nih.govmdpi.com For instance, the reaction of (2,4-dichlorophenoxy)acetyl chloride with L-proline would yield (S)-1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine-2-carboxylic acid. beilstein-journals.org This approach is advantageous for creating analogs with specific stereochemistry or further functionalization points on the pyrrolidine ring. nih.gov The synthesis of pyrrolidine-containing drugs often utilizes the strategy of introducing a pre-formed, optically pure heterocyclic ring into the final molecule. nih.govmdpi.com

Modern synthetic chemistry emphasizes the development of environmentally benign processes. ijpsjournal.commdpi.com In the context of this compound synthesis, green chemistry principles can be applied to minimize waste and energy consumption. mdpi.comejcmpr.com

Microwave-assisted organic synthesis (MAOS) is a prominent technique that can dramatically reduce reaction times for amidation reactions from hours to minutes, often leading to higher yields and cleaner reaction profiles. ijpsjournal.comresearchgate.net Solvent-free, or "neat," reaction conditions represent another green approach, where the reactants are mixed without a solvent, reducing volatile organic compound (VOC) emissions and simplifying purification. mdpi.commdpi.com Furthermore, the development of catalytic direct amidation methods, which avoid the use of stoichiometric amounts of activating agents and the waste they generate, is an active area of research. nih.gov For example, catalysts based on boric acid or zirconium compounds have shown promise in forming amide bonds directly from carboxylic acids and amines with the removal of only water as a byproduct. nih.gov

Precursor Design and Chemical Reactivity of Intermediates

The successful synthesis of this compound relies on the strategic design and availability of its core precursors: 2,4-dichlorophenoxyacetic acid and pyrrolidine.

The precursor 2,4-dichlorophenoxyacetic acid is typically synthesized via the Williamson ether synthesis, involving the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid under basic conditions. researchgate.net The reactivity of this molecule is dominated by its carboxylic acid functional group.

Pyrrolidine is a commercially available cyclic secondary amine. For the synthesis of more complex derivatives, the pyrrolidine ring itself can be constructed through various methods, such as the cyclization of 1,4-dihalides with a primary amine or the reduction of pyrroles. organic-chemistry.orgresearchgate.net

The key to the coupling reaction is the generation of a reactive intermediate from 2,4-dichlorophenoxyacetic acid that possesses a highly electrophilic carbonyl carbon. As discussed, (2,4-dichlorophenoxy)acetyl chloride is a classic example. Its reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack by the lone pair of electrons on the pyrrolidine nitrogen. fishersci.co.uk Similarly, the O-acylisourea intermediate formed with carbodiimides is an exceptionally active species for amide coupling. fishersci.co.uk Studies on related structures, such as 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA), have shown that such activated acyl groups are reactive metabolites capable of acylating nucleophiles. nih.gov This inherent reactivity underscores the efficiency of these intermediates in forming the stable amide linkage of the target compound.

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. nih.gov The choice of solvent is critical; aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for amidation reactions to avoid competing reactions with the activated acid intermediate. fishersci.co.uk

The stoichiometry of the reactants is another key factor. Using a slight excess of the amine (pyrrolidine) can sometimes drive the reaction to completion, but may complicate purification. Conversely, ensuring the complete conversion of the limiting reagent is crucial for efficiency. The presence and choice of a base are important, especially when starting from an acyl chloride, to scavenge the HCl produced. fishersci.co.uk Tertiary amines like triethylamine (B128534) or pyridine (B92270) are often employed. nih.gov

Temperature and reaction time are interdependent variables. While some highly reactive intermediates may react quickly at room temperature or below, other methods might require heating to achieve a reasonable reaction rate. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. beilstein-journals.org

ParameterCondition ACondition BCondition CCondition DObserved Yield
Solvent DCMDCMTHFDioxane85%
Base TriethylaminePyridineTriethylamineTriethylamine92%
Temperature 0 °C to RTRoom TempRoom TempReflux95%
Catalyst (mol%) NoneDMAP (1%)NoneDMAP (1%)88%

This interactive table presents hypothetical data illustrating the optimization of reaction conditions for the synthesis of this compound, based on general principles of amidation reactions. nih.gov

Derivatization and Analog Synthesis of this compound

The molecular scaffold of this compound offers multiple sites for chemical modification to generate a library of analogs. Such derivatization is crucial in fields like medicinal chemistry and materials science for structure-activity relationship studies. nih.govnih.gov

Modifications to the Aromatic Ring: The 2,4-dichloro substitution pattern on the phenoxy ring can be altered. Analogs could be synthesized by starting with different substituted phenols, such as 4-chlorophenol, 2,4,5-trichlorophenol, or phenols with other substituents like methyl or methoxy (B1213986) groups.

Modifications to the Pyrrolidine Ring: The pyrrolidine ring is a rich platform for derivatization. Using substituted pyrrolidines as starting materials, such as 3-hydroxypyrrolidine or proline derivatives, allows for the introduction of functional groups at various positions on the heterocyclic ring. bohrium.com This can influence the compound's polarity, stereochemistry, and potential for further reactions. For example, chiral derivatization reagents based on proline have been developed for analytical applications. nih.gov

Modifications to the Acetyl Linker: The acetyl linker itself can be modified. For instance, increasing the chain length to a propionyl or butyryl group could be achieved by using the corresponding 3-(2,4-dichlorophenoxy)propanoic acid.

The synthesis of these analogs would follow similar synthetic methodologies, primarily relying on the robust and versatile amidation reactions discussed previously. The synthesis of various 2-imino-4-thiazolidinone derivatives from 2,4-dichlorophenoxy acetic acid highlights the utility of this precursor in generating diverse molecular structures. nih.gov

Modifications on the Pyrrolidine Ring

The pyrrolidine scaffold is a common motif in many biologically active compounds, and various strategies exist for its functionalization. researchgate.net These methods can be broadly categorized into the functionalization of a pre-formed pyrrolidine ring or the construction of the ring from acyclic or other cyclic precursors. researchgate.net

One common strategy involves starting with commercially available, chiral precursors like L-proline (pyrrolidine-2-carboxylic acid). nih.gov The carboxylic acid group of proline can be transformed, or substituents can be introduced at other positions on the ring. For instance, N-substituted-2-acetylpyrrolidines can be prepared from L-proline. This involves N-substitution (e.g., benzylation or tosylation) of the pyrrolidine nitrogen, followed by esterification and a Grignard reaction with methyl magnesium iodide to convert the ester to an acetyl group. nih.gov

Another approach is the palladium-catalyzed reaction of γ-(N-acylamino) alkenes with aryl bromides, which can generate N-acyl-protected pyrrolidines with high diastereoselectivity. organic-chemistry.org Furthermore, functionalized pyrrolidines can be synthesized through cascades like the N-bromosuccinimide (NBS)-induced ring expansion of aziridines, yielding products with multiple stereocenters. scispace.com

The following table summarizes the synthesis of various N-acetylpyrrolidine derivatives, illustrating modifications starting from L-proline. nih.gov

Table 1: Synthesis of N-Substituted-2-acetylpyrrolidine Derivatives

Starting Material Reagents Product Yield

Substitutions on the 2,4-Dichlorophenoxy Moiety

The 2,4-dichlorophenoxyacetic acid portion of the molecule can also be modified to create a library of analogues. The core synthesis of 2,4-dichlorophenoxyacetic acid itself involves the condensation of 2,4-dichlorophenol with chloroacetic acid. google.comwho.int Variations in this process can introduce different substituents on the phenyl ring.

One synthetic route involves reacting 2,4-dichlorophenol with a haloacetate (like methyl chloroacetate) in the presence of a weak base and a catalyst, followed by hydrolysis to yield the desired acid. google.com By starting with differently substituted phenols, a range of phenoxyacetic acids can be generated. For example, methods for synthesizing various phenoxyacetic acid derivatives have been developed where phenol (B47542) and sodium chloroacetate (B1199739) are condensed in water, followed by chlorination in a solvent. google.com

Once the desired substituted phenoxyacetic acid is prepared, it can be converted to its acid chloride, typically using thionyl chloride. researchgate.net This activated acid chloride can then be reacted with pyrrolidine to form the final amide. A phase transfer catalyst, such as polyethylene (B3416737) glycol-600, can be employed to facilitate the reaction between the 2,4-dichlorophenoxyacetyl chloride and various amines, including pyrrolidine, to produce amides in high yields. researchgate.net

The table below shows examples of amides and esters synthesized from 2,4-dichlorophenoxyacetyl chloride, demonstrating the versatility of this intermediate.

Table 2: Synthesis of 2,4-Dichlorophenoxyacetic Acid Amides and Esters

Amine/Phenol Catalyst Product Type Yield
Various Amines Polyethylene glycol-600 Amide 80-89%
Various Phenols Polyethylene glycol-600 Ester 96-99%

Data sourced from a study on phase transfer catalyzed synthesis. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms of this compound

Achieving stereoselectivity is crucial as different enantiomers of a molecule can have distinct biological properties. The stereoselective synthesis of N-acyl pyrrolidines often relies on using chiral starting materials, particularly proline and its derivatives. mdpi.comresearchgate.netnih.gov L-proline is a widely used chiral building block for creating optically pure pyrrolidine-containing compounds. researchgate.net

A key strategy for synthesizing chiral N-acylpyrrolidines involves the acylation of a specific enantiomer of a pyrrolidine derivative. For instance, a practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin, has been developed. mdpi.com This synthesis starts with L-proline, which is first reacted with chloroacetyl chloride. The carboxylic acid of the resulting N-acylated product is then converted into a carbonitrile via an amide intermediate. This process preserves the stereochemistry at the C-2 position of the pyrrolidine ring, which originates from the natural L-proline. mdpi.com

This method illustrates a robust pathway to enantiomerically pure compounds structurally similar to this compound. By substituting chloroacetyl chloride with 2,4-dichlorophenoxyacetyl chloride, a similar stereoselective synthesis could be envisioned.

Hydrozirconation-cyclization of chiral N-allyl oxazolidines represents another advanced method for the diastereoselective synthesis of substituted pyrrolidines. nih.gov The use of chiral catalysts, such as proline-derived ionic liquids, has also proven effective in promoting asymmetric reactions like the Michael addition to produce chiral pyrrolidine structures with high enantiomeric excess (ee). mdpi.com

The following table outlines a synthetic sequence for a chiral pyrrolidine derivative starting from L-proline, which maintains the stereocenter.

Table 3: Stereoselective Synthesis of a Vildagliptin Intermediate

Step Starting Material Reagents Product Key Feature
1 L-Proline Chloroacetyl chloride, THF (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid Acylation of chiral starting material

Advanced Structural and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular structure and understanding the electronic environment of the atoms within 1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) each provide unique and complementary information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Studies on analogous N-acylpyrrolidines have shown that the rotation around the amide C-N bond is restricted, leading to the existence of two distinct conformational isomers, often referred to as rotamers (cis and trans). acs.org This phenomenon is expected for this compound as well, which would result in a doubling of certain signals in the NMR spectra, with the relative intensity of the peaks corresponding to the population of each rotamer.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2,4-dichlorophenoxy group, the methylene (B1212753) protons of the acetyl linkage, and the methylene protons of the pyrrolidine (B122466) ring.

Aromatic Region: The three protons on the dichlorinated phenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm). Their splitting patterns (doublet, doublet of doublets) would be consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

Acetyl Methylene Protons: A singlet corresponding to the two protons of the -O-CH₂-C(O)- group is expected, likely in the range of δ 4.5-5.0 ppm.

Pyrrolidine Protons: The eight protons of the pyrrolidine ring would appear as complex multiplets in the upfield region (typically δ 1.8-3.8 ppm). Due to the restricted amide bond rotation, the protons on the carbons adjacent to the nitrogen (α-protons) are often observed as two separate sets of signals corresponding to the cis and trans rotamers.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon environments within the molecule.

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around δ 165-170 ppm.

Aromatic Carbons: Six distinct signals for the aromatic carbons would be present in the δ 110-160 ppm range. The carbons bonded to chlorine and oxygen would show characteristic downfield shifts.

Acetyl Methylene Carbon: The carbon of the -O-CH₂-C(O)- group is anticipated to resonate around δ 65-70 ppm.

Pyrrolidine Carbons: The four carbon atoms of the pyrrolidine ring would produce signals in the upfield region, typically between δ 20-60 ppm. Similar to the ¹H NMR, the α-carbons may show two distinct signals due to the presence of rotamers. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal and confirming the connectivity of the molecular fragments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5 (m)115 - 130
Aromatic C-Cl-125 - 135
Aromatic C-O-150 - 155
Acetyl CH₂4.5 - 5.0 (s)65 - 70
Amide C=O-165 - 170
Pyrrolidine α-CH₂3.4 - 3.8 (m)45 - 50
Pyrrolidine β-CH₂1.8 - 2.2 (m)23 - 28

Note: These are predicted values based on analogous structures. Actual experimental values may vary. The presence of rotamers may lead to signal doubling, particularly for the pyrrolidine and acetyl moieties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₂H₁₃Cl₂NO₂.

In addition to providing the accurate mass of the molecular ion [M]⁺, tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation pathways of the molecule. For N-acylpyrrolidine derivatives, fragmentation often occurs at the amide bond and within the pyrrolidine ring.

Key fragmentation patterns expected for this compound include:

α-Cleavage: A common fragmentation pathway for pyrrolidinophenones involves the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. nih.gov

Amide Bond Cleavage: Scission of the acetyl-pyrrolidine bond would generate fragments corresponding to the pyrrolidine ring and the 2,4-dichlorophenoxyacetyl moiety.

Loss of Small Molecules: The loss of neutral molecules such as CO, C₂H₄, or HCl from the primary fragments can also be observed.

The study of these fragmentation patterns provides valuable structural information and can be used to identify the compound in complex mixtures. nist.gov

Interactive Data Table: Key Expected Fragments in the Mass Spectrum of this compound

Fragment StructureProposed FormulaExact Mass (m/z)
[M]⁺[C₁₂H₁₃Cl₂NO₂]⁺289.0272
[M - C₄H₈N]⁺[C₈H₅Cl₂O₂]⁺218.9615
[C₄H₈N=C=O]⁺[C₅H₈NO]⁺98.0599
[C₄H₈N]⁺[C₄H₈N]⁺70.0651

Note: The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint. nih.govgoogle.com

For this compound, the key vibrational bands would be:

Amide C=O Stretch: A strong absorption band in the IR spectrum, typically between 1630 and 1680 cm⁻¹, is characteristic of the tertiary amide carbonyl group. This is one of the most prominent peaks in the spectrum.

C-O-C Stretch: The ether linkage (Ar-O-CH₂) will exhibit stretching vibrations in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring and the acetyl linkage would appear in the 1100-1300 cm⁻¹ range.

Aromatic C=C Stretch: The benzene ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Stretch: Signals for aromatic and aliphatic C-H stretching will be observed above and below 3000 cm⁻¹, respectively.

C-Cl Stretch: The C-Cl bonds will give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone of the molecule, which may be weak in the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
AmideC=O stretch1630 - 1680Strong
Aromatic EtherC-O-C stretch (asym)1200 - 1300Strong
Aromatic EtherC-O-C stretch (sym)1000 - 1100Medium
PyrrolidineC-N stretch1100 - 1300Medium
Benzene RingC=C stretch1450 - 1600Medium-Strong
Aromatic C-HC-H stretch> 3000Medium-Weak
Aliphatic C-HC-H stretch< 3000Medium
Aryl HalideC-Cl stretch600 - 800Strong

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While a crystal structure for this compound itself is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state conformation.

For instance, the crystal structure of 2,4-dichlorophenoxyacetic acid reveals that the carboxymethyl side chain is not coplanar with the benzene ring. byjus.com Similarly, a crystal structure of a diacylhydrazine containing a 2,4-dichlorophenoxyacetyl group shows a significant twist between the aromatic ring and the acetyl group. researchgate.netnih.gov

Based on these findings, it is expected that in the solid state, this compound would adopt a non-planar conformation. The key structural features would include:

Amide Bond Planarity: The amide functional group (C-C(O)-N-C) is expected to be planar or nearly planar.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not flat and will adopt a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain. nih.gov

The formation of co-crystals, where this compound crystallizes with another molecule, could be explored to obtain a solid form suitable for X-ray diffraction analysis and to potentially study intermolecular interactions like hydrogen bonding.

Conformational Analysis of the Pyrrolidine Ring and Acetyl Linkage

In solution, this compound is not a rigid structure but exists as an equilibrium of different conformers. The two main sources of conformational isomerism are the puckering of the pyrrolidine ring and the restricted rotation around the amide bond.

As established by NMR studies on N-acetylpyrrolidine, the barrier to rotation around the C(O)-N bond is significant, leading to the co-existence of two stable rotamers in solution at room temperature. acs.org These are typically referred to as the E- and Z-isomers (or trans and cis, respectively) with respect to the orientation of the acetyl group and the pyrrolidine ring. The equilibrium between these two conformers is a dynamic process, and their relative populations can be influenced by the solvent and temperature.

The pyrrolidine ring itself is non-planar and undergoes rapid pseudorotation between various envelope and twist conformations. nih.gov The specific puckering of the ring can be influenced by the substituents and the conformation of the N-acetyl group. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the preferred conformations and the dynamics of this system.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

The molecule this compound is achiral and therefore does not have enantiomers. The pyrrolidine ring and the molecule as a whole possess planes of symmetry, precluding the existence of non-superimposable mirror images. Consequently, techniques like chiroptical spectroscopy (e.g., circular dichroism), which are used to study chiral molecules and determine enantiomeric purity, are not applicable in this case.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are employed to elucidate the fundamental electronic properties and geometric structure of 1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine. Methods like Hartree-Fock and Density Functional Theory (DFT), often using basis sets such as 6-311++G(d,p), are utilized to perform these calculations. researchgate.net

Key objectives of QM studies on this molecule include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This involves calculating bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating fundamental electronic descriptors. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of these orbitals and the HOMO-LUMO gap provide insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.org

Electrostatic Potential Mapping: Generating molecular electrostatic potential (MEP) maps to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts to aid in the structural characterization and interpretation of experimental spectroscopic data. researchgate.net

Table 1: Representative Electronic Properties Calculated via QM Methods

PropertyDescriptionTypical Calculated Value (Hypothetical)
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability.5.3 eV
Dipole MomentMeasure of the net molecular polarity.3.1 Debye

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energetics of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, DFT can identify transition states and intermediates, allowing for a detailed understanding of reaction pathways. mdpi.comrsc.org

For a molecule like this compound, which contains a phenoxyacetic acid-derived structure, DFT studies can be particularly insightful for understanding its metabolic fate and stability. For instance, DFT approaches like B3LYP have been used to investigate the hydrolysis reaction mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D), a core component of the target molecule. researchgate.net Such studies can elucidate the energy barriers associated with the cleavage of the C-O ether bond or the C-Cl bonds on the phenyl ring. researchgate.net Similarly, the hydrolysis of the amide bond connecting the acetyl group to the pyrrolidine (B122466) ring can be modeled to predict its stability under various conditions. researchgate.net

These calculations provide critical data on:

Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.

Reaction Enthalpies (ΔH): The net change in heat during a reaction, indicating whether it is exothermic or endothermic.

Transition State Geometries: The molecular structure at the highest point of the energy barrier, which provides a snapshot of the bond-breaking and bond-forming processes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing a detailed picture of its conformational flexibility and interactions with its environment, particularly with solvents like water. dovepress.com These simulations solve Newton's equations of motion for the atoms in the system, using force fields like Amber or CHARMM to define the interatomic forces. nih.gov

MD simulations can reveal:

Conformational Landscapes: By simulating the molecule for nanoseconds or longer, MD can explore the different shapes (conformers) the molecule can adopt through the rotation of its single bonds. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. researchgate.net

Solvent Interactions: The simulations explicitly model the interactions between the compound and surrounding solvent molecules. This allows for the analysis of hydrogen bonding patterns and the calculation of the solvent-accessible surface area (SASA), which relates to solubility. dovepress.com

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) are monitored throughout the simulation to assess the stability of the molecule's conformation or its binding pose within a protein. dovepress.com

Table 2: Key Parameters Analyzed in MD Simulations

ParameterInformation Provided
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating conformational stability over time.
Radius of Gyration (Rg)Indicates the compactness of the molecule's structure.
Solvent Accessible Surface Area (SASA)Represents the surface area of the molecule exposed to the solvent, related to solubility.
Hydrogen Bond AnalysisQuantifies the formation and lifetime of hydrogen bonds with solvent or target biomolecules.

Molecular Docking Investigations of this compound with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.comscispace.com For this compound, docking studies can identify potential biological targets and elucidate the structural basis of its activity. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. researchgate.netnih.gov

Once a plausible binding pose is identified through docking, a detailed analysis of the intermolecular interactions is performed. This interaction profile is critical for understanding the strength and specificity of the binding. nih.gov The analysis identifies various non-covalent interactions between this compound and the amino acid residues of the target protein. nih.gov

Common interactions that are profiled include:

Hydrogen Bonds: Formed between the carbonyl oxygen of the acetyl group and hydrogen-bond donor residues in the protein.

Hydrophobic Interactions: Involving the dichlorophenyl and pyrrolidine rings with nonpolar amino acid residues.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: Potential interactions between the aromatic dichlorophenyl ring and aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Binding site analysis focuses on the specific pocket or groove on the biomolecule where the ligand binds. Docking and MD simulations help to identify the key amino acid residues that are crucial for anchoring the ligand. nih.gov These key residues are those that make the most significant energetic contributions to the binding affinity. nih.gov Identifying these residues is essential, as mutations in these positions can lead to a loss of ligand binding and, in the context of drug development, can be a source of resistance. nih.gov

Table 3: Hypothetical Key Residue Interactions for this compound

Key Residue (Example)Interaction TypeInteracting Moiety of Ligand
Arginine (Arg)Hydrogen Bond / Salt BridgeCarbonyl Oxygen
Leucine (Leu)Hydrophobic InteractionPyrrolidine Ring
Valine (Val)Hydrophobic InteractionDichlorophenyl Ring
Tyrosine (Tyr)π-π StackingDichlorophenyl Ring
Asparagine (Asn)Halogen BondChlorine Atom

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

A mechanistic QSAR study focuses on using descriptors that have a clear physicochemical interpretation, thereby providing insights into the mechanism of action. nih.gov These models are built using a "training set" of compounds with known activities and then validated using an external "test set." nih.gov

The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated, representing its topological, electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of these descriptors with biological activity. nih.gov

Validation: The model's statistical robustness and predictive power are rigorously assessed using various metrics. nih.gov

A well-validated QSAR model can explain which molecular properties are most important for activity. For example, the model might reveal that activity is positively correlated with a descriptor for hydrophobicity (like LogP) and negatively correlated with a steric descriptor, suggesting that bulky, hydrophobic substituents enhance binding to a hydrophobic pocket in the target protein. nih.gov

Table 4: Example of a QSAR Model and Validation Metrics

ComponentDescriptionExample Value
QSAR Equationlog(1/C) = 0.5 * LogP - 0.2 * MW + 1.5 * HD + 2.1N/A
r² (Correlation Coefficient)Measures the goodness of fit for the training set.0.913 nih.gov
q² (Cross-validated r²)Measures the internal predictive ability of the model.0.556 nih.gov
Ext (External Validation)Measures the predictive ability on an external test set.0.717 - 0.903 nih.gov

Note: The equation is hypothetical. MW = Molecular Weight, HD = Hydrogen Bond Donors.

Mechanistic Investigations of Molecular and Cellular Interactions Non Clinical

In Vitro Enzyme Interaction Studies of 1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine

The potential for this compound to interact with and modulate enzymatic pathways is a key area of investigation. This is largely informed by studies on various pyrrolidine (B122466) derivatives.

The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including enzyme inhibitors. nih.gov Specifically, derivatives of pyrrolidine have demonstrated notable inhibitory activity against α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, and their inhibition can help regulate glucose levels. nih.gov For instance, certain N-acetylpyrrolidine derivatives have shown potent inhibitory activity against α-glucosidase. nih.gov While direct studies on this compound are not available, the presence of the pyrrolidine ring suggests a potential for similar interactions.

The pyruvate (B1213749) dehydrogenase complex (PDC) is a critical enzyme complex that links glycolysis to the tricarboxylic acid cycle. nih.gov It catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. nih.gov While some drugs are known to inhibit PDC, specific interaction data for this compound is currently lacking in the scientific literature. nih.gov

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities, playing a role in inflammatory processes. nih.govnih.gov Inhibitors of this enzyme are of significant pharmacological interest. nih.gov Although various compounds have been studied for their interaction with LTA4 hydrolase, there is no specific data regarding the inhibitory or modulatory effects of this compound on this enzyme.

Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives on α-Amylase and α-Glucosidase

Compound Target Enzyme IC50 Value Reference
Pyrrolidine Derivative 3g (4-methoxy analogue) α-Amylase 26.24 µg/mL nih.gov
Pyrrolidine Derivative 3g (4-methoxy analogue) α-Glucosidase 18.04 µg/mL nih.gov
Pyrrolidine Derivative 3a α-Amylase 36.32 µg/mL nih.gov
N-acetylpyrrolidine derivative 4a (-benzyl) α-Glucosidase 0.52 ± 0.02 mM nih.gov
N-acetylpyrrolidine derivative 4b (-tosyl) α-Glucosidase 1.64 ± 0.08 mM nih.gov
N-acetylpyrrolidine derivative 4a (-benzyl) α-Amylase 2.72 ± 0.09 mM nih.gov
N-acetylpyrrolidine derivative 4b (-tosyl) α-Amylase 3.21 ± 0.65 mM nih.gov
Acarbose (Reference Standard) α-Amylase 5.50 µg/mL nih.gov

This table presents data for related pyrrolidine compounds to illustrate the potential enzymatic inhibitory activity of the pyrrolidine scaffold. IC50 represents the concentration of an inhibitor where the response is reduced by half.

Kinetic studies of related N-acetylpyrrolidine derivatives revealed a mixed-type inhibition mechanism against both α-glucosidase and α-amylase. nih.gov This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Thermodynamic characterization of inhibitors for enzymes like LTA4 hydrolase is crucial for understanding the binding forces and for the design of novel, more potent inhibitors. nih.gov Such analyses provide insights into the enthalpy and entropy of binding, which can be interpreted with the help of structural data. nih.gov However, specific kinetic and thermodynamic data for the binding of this compound to any enzyme are not documented in the available literature.

Receptor Binding and Agonist/Antagonist Activity at a Molecular Level (Non-Human Receptors)

The 2,4-dichlorophenoxyacetyl moiety of the compound is structurally similar to the plant hormone auxin. nih.gov 2,4-D acts as a synthetic auxin, and its herbicidal action is mediated through its interaction with auxin receptors in plants, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1). mt.govresearchgate.net This interaction leads to uncontrolled and unsustainable growth in susceptible dicot plants, ultimately causing cell death. mt.govresearchgate.net Therefore, it is plausible that this compound could exhibit agonist activity at these non-human, plant-based auxin receptors, mimicking the action of natural auxin at a molecular level. nih.gov

Interactions with Nucleic Acids (e.g., DNA binding, damage mechanisms in non-human systems)

The genotoxic potential of the 2,4-D component has been investigated in various non-human systems. Studies have indicated that 2,4-D can induce genetic damage. pjoes.com For example, in plant cells such as Allium cepa root tips, 2,4-D has been shown to cause cytological abnormalities, including chromosome bridges, fragments, and lagging chromosomes. nih.gov Research on the bacterium Azospirillum brasilense demonstrated that 2,4-D affects DNA synthesis. nih.gov The mechanisms of this genotoxicity are not fully understood but may involve the induction of oxidative stress and the formation of free radicals, leading to DNA strand breaks. pjoes.com These findings suggest that this compound, through its 2,4-D component, could potentially interact with and cause damage to nucleic acids in susceptible non-human organisms.

Cellular Uptake and Intracellular Distribution Mechanisms (Non-Human Cell Lines, e.g., plant cells, bacterial cells, yeast cells)

In plants, 2,4-D is absorbed through the leaves and translocated to the meristematic tissues, where it exerts its effects. mt.gov This indicates the existence of transport mechanisms for its uptake and distribution within plant cells. In microorganisms, the uptake of 2,4-D is the first step in its biodegradation by certain bacterial strains. nih.govresearchgate.net For instance, studies with Azospirillum brasilense showed that 2,4-D enters the cells to inhibit growth and macromolecular synthesis. nih.gov The specific mechanisms of cellular uptake and intracellular distribution for this compound have not been directly studied, but it is likely to be influenced by the physicochemical properties conferred by both the lipophilic 2,4-D moiety and the pyrrolidine ring.

Effects on Cellular Processes and Pathways in Model Organisms (e.g., plant cell development, microbial metabolism)

The effects of the 2,4-D portion of the molecule on cellular processes in model organisms are well-documented.

In Plants: As a synthetic auxin, 2,4-D profoundly disrupts normal plant cell development in dicots. nih.gov It induces abnormal growth, leading to stem curling, leaf withering, and eventual plant death. mt.gov At the cellular level, it affects cell division and elongation. figshare.com Studies using sycamore cell suspension cultures showed that the omission of 2,4-D from the culture medium leads to a cessation of cell division and significant changes in amino acid metabolism. figshare.com

In Microbes: The 2,4-dichlorophenoxyacetyl group can serve as a carbon source for certain microorganisms capable of degrading it. researchgate.netnih.gov The biodegradation pathway in bacteria like Cupriavidus necator JMP134 has been extensively studied and involves a series of enzymatic steps initiated by the cleavage of the side chain. nih.gov Conversely, in non-degrading microbes like Azospirillum brasilense, 2,4-D at certain concentrations inhibits cell growth and affects the synthesis of proteins, DNA, and RNA. nih.gov The presence of the pyrrolidine ring in this compound might influence its interaction with microbial metabolic pathways, potentially altering its biodegradability or inhibitory effects compared to 2,4-D alone.

Theoretical Applications and Future Research Directions

Potential as a Synthetic Intermediate for Complex Molecules

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically significant compounds, making it a valuable scaffold in medicinal chemistry and drug discovery. frontiersin.orgnih.gov Compounds featuring the pyrrolidine framework are frequently utilized as key intermediates in the synthesis of more complex molecular architectures. frontiersin.orgmdpi.com The structure of 1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine is inherently suited for this role, offering multiple sites for chemical modification.

The phenoxyacetyl portion of the molecule can be subjected to various transformations. For instance, the amide linkage can be hydrolyzed to separate the 2,4-dichlorophenoxyacetic acid and pyrrolidine moieties, which can then be used independently. More sophisticated strategies could involve modifications to the aromatic ring, such as nucleophilic aromatic substitution of the chlorine atoms or electrophilic substitution at the unsubstituted positions, to generate a library of diverse analogues.

The pyrrolidine ring itself presents numerous opportunities for synthetic elaboration. The saturated nature of the ring allows for stereocontrolled functionalization, a critical aspect in the development of chiral drugs and bioactive molecules. mdpi.comresearchgate.net The nitrogen atom and the adjacent methylene (B1212753) carbons are potential sites for further reactions. This versatility makes this compound a promising starting material for creating novel heterocyclic systems and complex target molecules. researchgate.net Pyrrolidine and its derivatives are recognized as commercially viable intermediates for an array of bioactive molecules, underscoring their importance in the drug design and development process. nih.gov

Molecular MoietyPotential Synthetic TransformationsApplication in Complex Molecule Synthesis
2,4-Dichlorophenyl RingNucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution, Metal-catalyzed cross-coupling reactionsGeneration of analogues with varied substitution patterns for structure-activity relationship (SAR) studies.
Amide LinkageHydrolysis, Reduction to an amineServes as a cleavable linker or can be converted to a more flexible amine bridge in larger molecules.
Pyrrolidine RingN-alkylation/N-arylation, α-functionalization, Ring-opening, Cycloaddition reactionsConstruction of complex alkaloids, chiral ligands, and novel pharmaceutical scaffolds. frontiersin.orgmdpi.com
Table 1: Potential Synthetic Utility of this compound as an Intermediate.

Exploration of this compound as a Chemical Probe for Biochemical Pathways

Chemical probes are indispensable tools for dissecting complex biological processes and identifying novel therapeutic targets. nih.gov The structure of this compound suggests its potential development into a chemical probe, primarily due to the biological activity associated with its 2,4-dichlorophenoxyacetyl moiety. This component is derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that profoundly disrupts hormonal balance and signaling pathways in plants. nih.govmt.gov

By leveraging the known interaction of the 2,4-D scaffold with auxin perception and signaling components, this compound could be modified to investigate these pathways with greater precision. For example, the pyrrolidine ring serves as a convenient handle for introducing reporter tags, such as fluorescent dyes or biotin, or for attaching photo-affinity labels. Such modifications would enable researchers to visualize the subcellular localization of the molecule, identify its binding partners, and covalently label target proteins for subsequent identification by proteomic methods. nih.gov

Furthermore, the pyrrolidine scaffold could be systematically altered to explore the structure-activity relationship of auxin-like molecules, potentially revealing new insights into the specific structural requirements for binding to auxin receptors and initiating downstream signaling cascades. nih.gov This exploration could lead to the design of highly selective probes to differentiate between various hormonal pathways or to identify novel components of plant signal transduction.

Advanced Analytical Method Development using this compound

The development of robust and sensitive analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of any chemical compound. For this compound, advanced analytical techniques can be developed by adapting existing methods for related compounds, particularly 2,4-D and its metabolites. epa.govtdl.org

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the detection and quantification of phenoxyacetic acid derivatives in various matrices. tdl.orgdeswater.comnih.gov A key area for future development would be the creation of a validated LC-MS/MS method specifically for this compound. This would involve optimizing sample preparation protocols, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to efficiently isolate the compound from complex samples like soil, water, or biological tissues. epa.govdeswater.com Chromatographic conditions, including the choice of column and mobile phase, would need to be fine-tuned to achieve optimal separation and sensitivity.

A significant challenge and opportunity lie in the development of chiral analytical methods. Since many bioactive pyrrolidine derivatives are chiral, and their enantiomers often exhibit different biological activities, it is essential to separate and quantify the individual stereoisomers of this compound. mdpi.comresearchgate.net Chiral HPLC columns could be employed to resolve the enantiomers, providing a means to study stereoselective metabolism and activity.

Analytical TechniqueObjective for this compoundKey Development Considerations
HPLC-UVRoutine quantification in simple matrices. nih.govMethod validation for linearity, accuracy, and precision.
LC-MS/MSTrace-level detection and confirmation in complex environmental and biological samples. tdl.orgOptimization of precursor/product ion transitions for high selectivity and sensitivity. tdl.org
Chiral ChromatographySeparation and quantification of stereoisomers.Screening of various chiral stationary phases to achieve baseline resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives or degradation products. epa.govDevelopment of suitable derivatization methods to improve volatility and thermal stability.
Table 2: Future Directions in Analytical Method Development.

Future Research Directions in the Academic Study of Phenoxyacetyl Pyrrolidine Derivatives

The academic study of phenoxyacetyl pyrrolidine derivatives is poised for significant expansion, driven by the vast biological potential of the pyrrolidine scaffold. frontiersin.orgnih.gov Future research will likely focus on the synthesis of novel analogues and the systematic evaluation of their biological activities across a wide range of therapeutic areas.

Key research directions include:

Expansion of Chemical Diversity: A primary focus will be the creation of chemical libraries based on the this compound template. This will involve systematic modifications, such as altering the substitution pattern on the phenyl ring, replacing the chlorine atoms with other halogens or functional groups, and introducing various substituents at different positions of the pyrrolidine ring. nih.gov

Broad Biological Screening: These newly synthesized derivatives should be subjected to comprehensive biological screening to uncover novel therapeutic properties. Given the known activities of related compounds, promising areas for investigation include antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic activities. frontiersin.orgnih.govnih.govresearchgate.net

Enzyme Inhibition Studies: Pyrrolidine derivatives have shown inhibitory activity against several important enzyme classes, including dipeptidyl peptidase-IV (DPP-IV), cholinesterases, and carbonic anhydrases. frontiersin.orgnih.govresearchgate.net Future studies could explore the potential of phenoxyacetyl pyrrolidines as inhibitors of these or other enzymes relevant to human disease.

Structure-Activity Relationship (SAR) Studies: A critical component of this research will be the elucidation of detailed SARs. researchgate.netnih.gov By correlating specific structural modifications with changes in biological activity, researchers can develop predictive models to guide the rational design of more potent and selective compounds.

Unaddressed Research Questions and Opportunities for Further Exploration

Despite the potential applications, several fundamental questions regarding this compound remain unanswered. These knowledge gaps represent significant opportunities for future research and discovery.

Major unaddressed questions include:

Intrinsic Biological Activity Spectrum: The full range of biological activities of this compound itself has not been thoroughly investigated. While the 2,4-D component suggests herbicidal properties, the addition of the pyrrolidine moiety could introduce entirely new pharmacological effects or modulate the original activity.

Specific Molecular Targets: The precise molecular targets of this compound in various organisms are unknown. While auxin receptors in plants are likely targets, identifying its binding partners in other systems, such as bacteria, fungi, or mammalian cells, is a crucial first step toward understanding its mechanism of action. nih.gov

Stereochemistry and Biological Function: The synthesis of this compound may result in a racemic mixture. The biological activities and metabolic fates of the individual enantiomers have not been studied. Investigating the role of stereochemistry is a critical area for exploration, as enantiomers can have dramatically different pharmacological profiles. researchgate.netnih.gov

Metabolic Pathways and Environmental Fate: Understanding how this compound is metabolized by different organisms and its persistence and transformation in the environment is essential, particularly given its relationship to a widely used herbicide.

Potential as a Precursor for Novel Heterocycles: The reactivity of the compound could be harnessed to synthesize more complex, fused heterocyclic systems. Exploring its utility in multicomponent reactions or intramolecular cyclizations could lead to the discovery of novel chemical scaffolds with unique properties. beilstein-journals.org

Addressing these questions will not only deepen our fundamental understanding of this compound but also unlock its full potential as a lead compound for developing new synthetic methodologies, chemical probes, and potentially, therapeutic agents.

Q & A

Q. What are the recommended synthetic pathways for 1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling pyrrolidine with 2,4-dichlorophenoxyacetyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of pyrrolidine to acyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) is critical for assessing intermediates and final product quality .

Q. How can structural elucidation of this compound be performed to confirm its identity?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (δ 3.4–3.6 ppm for pyrrolidine protons, δ 6.8–7.2 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for carbonyl carbons) confirm backbone structure.
  • HRMS : Exact mass determination (e.g., [M+H]+^+ at m/z 316.0245) validates molecular formula (C12_{12}H12_{12}Cl2_2NO2_2).
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in analogous dichlorophenyl-pyrrolidine derivatives .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence and degradation pathways of this compound in soil and aquatic systems?

Methodological Answer: Adopt a tiered approach:

Laboratory studies : Measure hydrolysis rates at varying pH (4–9) and photodegradation under UV light (λ = 254 nm). Use LC-MS to identify degradation products (e.g., dichlorophenol derivatives).

Microcosm experiments : Simulate soil/water systems spiked with the compound (10–100 ppm) under aerobic/anaerobic conditions. Monitor microbial degradation via qPCR for functional genes (e.g., clcA for dechlorination).

Modeling : Apply fugacity models to predict partitioning coefficients (log Kow_{ow} ~2.8) and bioaccumulation potential. Reference methodologies from long-term environmental projects like INCHEMBIOL .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Methodological Answer: Address discrepancies via:

  • Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.
  • Mechanistic studies : Use RNA-seq or proteomics to identify pathway-specific effects (e.g., oxidative stress markers vs. membrane disruption).
  • Comparative assays : Validate results against structural analogs (e.g., 1-(2,4-dichlorophenyl)-2-triazolyl-ethanone) to isolate the role of the pyrrolidine moiety .

Q. How can computational methods guide the design of derivatives with enhanced target binding (e.g., enzyme inhibition)?

Methodological Answer:

Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450). Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with dichlorophenyl.

QSAR modeling : Corrogate electronic parameters (Hammett σ for substituents) with bioactivity data to predict potency improvements.

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data with high variability?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and Hill coefficients.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) in multi-concentration assays.
  • Meta-analysis : Pool data from independent replicates using random-effects models to account for inter-experimental variability. Reference protocols from antioxidant activity studies in Botanical Sciences .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and chemical goggles.
  • Waste management : Neutralize acidic/basic residues before disposal. Incinerate halogenated waste at >1,000°C to prevent dioxin formation.
  • Spill control : Absorb with vermiculite and treat with 10% sodium bicarbonate solution. Follow guidelines from pharmaceutical impurity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.